4-(Bromomethyl)-2lambda6-thiabicyclo[2.1.1]hexane 2,2-dioxide
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Overview
Description
4-(Bromomethyl)-2lambda6-thiabicyclo[2.1.1]hexane 2,2-dioxide is a compound that belongs to the class of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound features a bromomethyl group attached to a bicyclic thiabicyclohexane core, which is further stabilized by two dioxide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2lambda6-thiabicyclo[2.1.1]hexane 2,2-dioxide typically involves a series of organic reactions. One common method is the [2+2] cycloaddition reaction, which is used to form the bicyclic core structure. This reaction can be facilitated by photochemistry, where light energy is used to drive the reaction forward . The bromomethyl group can be introduced through a halogenation reaction, where a suitable brominating agent is used under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced photochemical equipment can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2lambda6-thiabicyclo[2.1.1]hexane 2,2-dioxide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The sulfur atom in the bicyclic core can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thiols or other reduced sulfur-containing compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include various substituted derivatives, sulfoxides, sulfones, and thiols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Bromomethyl)-2lambda6-thiabicyclo[2.1.1]hexane 2,2-dioxide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing bioactive molecules.
Materials Science: Its bicyclic core can be used in the synthesis of novel materials with unique properties.
Chemical Biology: The compound can be used as a probe to study biological processes involving sulfur-containing compounds.
Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2lambda6-thiabicyclo[2.1.1]hexane 2,2-dioxide involves its interaction with molecular targets through its bromomethyl and sulfur dioxide groups. These functional groups can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The bicyclic structure also provides conformational rigidity, which can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane: A similar bicyclic structure without the sulfur and bromomethyl groups.
Bicyclo[1.1.1]pentane: Another bicyclic compound with a different ring size and substitution pattern.
Sulfolane: A sulfur-containing compound with a different ring structure.
Uniqueness
4-(Bromomethyl)-2lambda6-thiabicyclo[2.1.1]hexane 2,2-dioxide is unique due to its combination of a bromomethyl group and a bicyclic thiabicyclohexane core stabilized by dioxide groups.
Properties
IUPAC Name |
4-(bromomethyl)-2λ6-thiabicyclo[2.1.1]hexane 2,2-dioxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO2S/c7-3-6-1-5(2-6)10(8,9)4-6/h5H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFOANWOWKNCAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(CS2(=O)=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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